2-Bromo-2,3-dimethylbutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)6(3,7)5(8)9/h4H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZFBRXALOYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106660-88-2 | |
| Record name | 2-bromo-2,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reagents and Stoichiometry:
The classic HVZ reaction utilizes bromine (Br₂) as the brominating agent and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.org The phosphorus catalyst is crucial as it converts the carboxylic acid into an acyl bromide, which is more reactive towards enolization and subsequent bromination. wikipedia.org
Phosphorus Catalyst: The amount of PBr₃ is a critical parameter. While catalytic amounts are sufficient in principle, for sterically hindered acids where the initial formation of the acyl bromide is slow, using a stoichiometric amount of PBr₃ may be necessary to drive the reaction to completion. wikipedia.org
Bromine: An excess of bromine is often required to ensure complete bromination of the enol intermediate. libretexts.org However, a large excess can lead to the formation of undesired side products. Therefore, the molar ratio of bromine to the carboxylic acid must be carefully optimized.
Temperature:
The HVZ reaction is often conducted at elevated temperatures to overcome the activation energy of the reaction steps. nrochemistry.com For sterically hindered carboxylic acids, higher temperatures may be required to facilitate both the formation of the acyl bromide and the subsequent bromination. However, excessively high temperatures can promote side reactions, such as elimination, leading to the formation of α,β-unsaturated carboxylic acids. alfa-chemistry.com Therefore, a balance must be struck to find the optimal temperature that maximizes the yield of the desired product.
Reaction Time:
Mechanistic Investigations of Alpha-Bromination
The synthesis of this compound, like other alpha-bromo carboxylic acids, is most effectively achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orgacs.org This method overcomes the general reluctance of carboxylic acids to undergo direct bromination at the alpha-position. libretexts.orglibretexts.org Direct bromination under acidic conditions is inefficient for carboxylic acids because the carboxyl proton is more acidic than the alpha-hydrogen, meaning the carboxylate is formed in preference to the enol needed for the reaction. libretexts.orgmsu.edu The HVZ reaction circumvents this by proceeding through an acyl halide intermediate. libretexts.orgfiveable.me
Once the enol of the acyl bromide is formed, it acts as a nucleophile. The carbon-carbon double bond of the enol attacks a molecule of bromine (Br₂) in an electrophilic addition-type step. fiveable.memasterorganicchemistry.com The π electrons of the enol's double bond attack one of the bromine atoms, while the other is displaced as a bromide ion. This step results in the formation of a new carbon-bromine bond at the alpha-position. masterorganicchemistry.com Subsequent deprotonation of the protonated carbonyl oxygen by the bromide ion regenerates the carbonyl group, yielding the α-bromo acyl bromide. chemistry.coachmasterorganicchemistry.com Because the reaction involves a planar enol intermediate, if the alpha-carbon were chiral (which it is not in the starting material 2,3-dimethylbutanoic acid, but becomes so after bromination), the reaction would result in a racemic mixture of the product. libretexts.orglibretexts.org
The conversion of the carboxylic acid to an acyl halide is essential for the success of the alpha-bromination. libretexts.orgmsu.edu This is typically achieved by treating the carboxylic acid with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine. libretexts.orgfiveable.mejove.com The resulting acyl bromide is significantly more reactive towards enolization than the parent carboxylic acid. libretexts.orgfiveable.me After the alpha-bromination of the acyl bromide intermediate, the final step is the hydrolysis of the alpha-bromo acyl bromide. fiveable.mejove.com The addition of water results in a nucleophilic acyl substitution reaction, converting the acyl bromide back into a carboxylic acid and yielding the final product, this compound. pressbooks.pub
Table 1: Mechanistic Steps of Alpha-Bromination (Hell-Volhard-Zelinskii Reaction)
| Step | Description | Key Species Involved |
|---|---|---|
| 1. Acyl Bromide Formation | The carboxylic acid is converted to a more reactive acyl bromide. | 2,3-dimethylbutanoic acid, PBr₃ |
| 2. Enolization | The acyl bromide tautomerizes to its enol form, catalyzed by HBr. | 2,3-dimethylbutanoyl bromide, HBr |
| 3. Electrophilic Attack | The nucleophilic enol attacks a molecule of bromine. | Enol intermediate, Br₂ |
| 4. Hydrolysis | The α-bromo acyl bromide is hydrolyzed to the final carboxylic acid product. | α-bromo acyl bromide, H₂O |
Reactivity of the Alpha-Bromo Functionality
The bromine atom at the alpha-position of this compound is a good leaving group, making this site susceptible to both nucleophilic substitution and elimination reactions.
The alpha-carbon in this compound is tertiary. Generally, tertiary alkyl halides favor Sɴ1 reactions due to the formation of a stable tertiary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.compearson.com The Sɴ1 mechanism is a two-step process where the leaving group departs first, followed by nucleophilic attack on the resulting planar carbocation, which would lead to a racemic mixture of products. masterorganicchemistry.comksu.edu.sa
However, α-halo carboxylic acids are known to be highly reactive towards Sɴ2 reactions. libretexts.orglibretexts.org The presence of the adjacent carbonyl group significantly enhances the rate of Sɴ2 reactions, even at a sterically hindered carbon. libretexts.org This rate enhancement is attributed to the stabilization of the Sɴ2 transition state. In this transition state, the incoming nucleophile can share its charge with the electrophilic carbonyl carbon, lowering the activation energy. libretexts.orglibretexts.org Therefore, despite the tertiary nature of the alpha-carbon, Sɴ2 reactions with various nucleophiles are a prominent reactivity pathway. For example, reaction with ammonia (B1221849) can proceed via an Sɴ2-type mechanism to produce alpha-amino acids. khanacademy.org The choice between Sɴ1 and Sɴ2 will ultimately depend on the specific reaction conditions, such as the strength of the nucleophile and the polarity of the solvent. masterorganicchemistry.comksu.edu.sa
In the presence of a base, this compound can undergo elimination reactions to form unsaturated carboxylic acids. The principles of these reactions are similar to those of the analogous alkyl halide, 2-bromo-2,3-dimethylbutane (B3344068). pearson.com The regioselectivity of the elimination is governed by the nature of the base used, following Zaitsev's or Hofmann's rule. vaia.com
Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the thermodynamically more stable, more substituted alkene is favored. vaia.combrainly.com For this compound, this would lead to the formation of 2,3-dimethyl-2-butenoic acid .
Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide, the kinetically favored, less substituted alkene is the major product. vaia.combrainly.com This occurs because the bulky base has difficulty accessing the more sterically hindered internal hydrogen, and instead removes a proton from the less hindered terminal methyl group. This pathway would yield 2-(1-methylethyl)-2-propenoic acid (an isomer of the Zaitsev product).
It is noted, however, that α-brominated carboxylic acids are generally more resistant to elimination compared to α-brominated aldehydes and ketones due to the electron-withdrawing nature of the carbonyl group. fiveable.me
Table 2: Reactivity of the Alpha-Bromo Group
| Reaction Type | Reagents/Conditions | Major Product(s) | Governing Principle/Mechanism |
|---|---|---|---|
| Sɴ1 Substitution | Weak nucleophile, polar protic solvent | Racemic mixture of substitution product | Formation of a stable tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com |
| Sɴ2 Substitution | Strong nucleophile | Inverted substitution product | Transition state stabilized by adjacent carbonyl group. libretexts.orglibretexts.org |
| E2 Elimination (Zaitsev) | Small, strong base (e.g., NaOEt) | 2,3-dimethyl-2-butenoic acid | Formation of the more substituted, thermodynamically stable alkene. vaia.com |
| E2 Elimination (Hofmann) | Bulky, strong base (e.g., KOtBu) | 2-(1-methylethyl)-2-propenoic acid | Formation of the less substituted, kinetically favored alkene due to steric hindrance. vaia.commsu.edu |
Rearrangement Reactions
While specific rearrangement reactions for this compound are not extensively detailed in the provided search results, the behavior of structurally similar compounds provides insights into potential pathways. For instance, the reaction of HBr with 2,3-dimethyl-1-butene (B117154) results in the formation of both 2-bromo-2,3-dimethylbutane and 3-bromo-2,2-dimethylbutane, indicating the occurrence of a rearrangement. doubtnut.comaskfilo.com This suggests that carbocation intermediates, which are susceptible to rearrangement, may play a role in reactions involving this compound.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group in this compound is a key site for various chemical transformations.
Esterification Mechanisms
The conversion of this compound to its corresponding esters can be achieved through several methods, with Fischer esterification being a classic approach. vaia.commasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol. rug.nl
The mechanism of Fischer esterification proceeds through the following key steps: vaia.commasterorganicchemistry.com
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product.
To drive the equilibrium towards the ester product, water is often removed from the reaction mixture. masterorganicchemistry.com Alternative esterification methods include the use of reagents like dialkyl dicarbonates in the presence of a Lewis acid. organic-chemistry.org
Amidation Pathways
The carboxylic acid can be converted to an amide. This transformation typically involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The subsequent reaction of the acyl chloride with an amine yields the corresponding amide. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org
Conversion to Acyl Halides
This compound can be converted to its corresponding acyl halides. For instance, reaction with thionyl chloride (SOCl₂) is a common method for synthesizing the acyl chloride. orgoreview.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to produce the acyl bromide. libretexts.orgorgoreview.com
The mechanism for the reaction with thionyl chloride involves the following steps: orgoreview.comlibretexts.org
Nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride.
Formation of a chlorosulfite intermediate.
Nucleophilic attack by the chloride ion on the carbonyl carbon.
Collapse of the tetrahedral intermediate to yield the acyl chloride, sulfur dioxide, and a chloride ion.
Oxidation and Reduction Pathways
The reactivity of this compound in oxidation and reduction reactions is influenced by both the carboxylic acid and the bromoalkane functionalities. While specific oxidation and reduction pathways for this exact compound are not detailed, general principles for these functional groups apply. The carboxylic acid group is generally resistant to further oxidation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carbon-bromine bond can also undergo reduction.
The presence of the bromine atom and methyl groups on the carbon atom alpha to the carboxyl group introduces steric hindrance, which can influence the rate and outcome of these reactions. msu.edu For example, in elimination reactions of similar bromoalkanes, the size of the base used can dictate the major product formed due to steric effects. msu.edubrainly.com
Stereochemical Aspects in the Chemistry of 2 Bromo 2,3 Dimethylbutanoic Acid
Enantiomeric Forms and their Distinct Reactivity
2-Bromo-2,3-dimethylbutanoic acid possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-2-bromo-2,3-dimethylbutanoic acid, and (2R,3S)- and (2S,3R)-2-bromo-2,3-dimethylbutanoic acid. The relationship between a member of one enantiomeric pair and a member of the other (e.g., between the (2R,3R) and (2R,3S) isomers) is that of diastereomers.
Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, their reactivity can differ significantly in the presence of other chiral entities, such as chiral reagents, catalysts, or biological systems like enzymes. This differential reactivity is a cornerstone of stereoselective synthesis and pharmacology.
While detailed research findings on the distinct reactivity of the individual enantiomers of this compound are not extensively documented in publicly available literature, general principles of stereochemistry dictate their expected behavior. For instance, in a reaction with a chiral nucleophile, the transition states formed with the (R)- and (S)-enantiomers at the C2 position would be diastereomeric, leading to different reaction rates. This principle is the basis for kinetic resolution, a technique used to separate enantiomers.
The reactivity of the α-bromo carboxylic acid functionality is well-established. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. The adjacent carboxylic acid group can be deprotonated to form a carboxylate, which can influence the reaction pathways.
Table 1: Potential Reactions of this compound Enantiomers
| Reaction Type | Reagent Example | Expected Product | Stereochemical Consideration |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | 2-Azido-2,3-dimethylbutanoic acid | Inversion of configuration at C2 if the mechanism is SN2. |
| Elimination | Strong, non-nucleophilic base | 2,3-Dimethyl-2-butenoic acid | Formation of a double bond; loss of stereochemistry at C2. |
| Reduction | Zinc and acid | 2,3-Dimethylbutanoic acid | Removal of the bromine atom; retention of configuration at C3. |
| Esterification | Alcohol (e.g., methanol) and acid catalyst | Methyl 2-bromo-2,3-dimethylbutanoate | The chiral centers of the parent acid are unaffected. |
Strategies for Asymmetric Induction in Synthesis
The synthesis of a single enantiomer or diastereomer of this compound requires strategies for asymmetric induction. These methods aim to control the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over others. While specific protocols for this compound are not detailed in the literature, several general strategies are applicable.
One of the most common approaches is the use of a chiral auxiliary . This involves covalently attaching a chiral molecule to the substrate, 2,3-dimethylbutanoic acid. The presence of the chiral auxiliary then directs the subsequent bromination reaction to occur preferentially on one face of the molecule, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used for the asymmetric α-functionalization of carboxylic acids.
Another powerful strategy is asymmetric catalysis , where a chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer. For the synthesis of α-bromo carboxylic acids, this could involve the use of a chiral catalyst that selectively binds to one face of the enolate or enol intermediate during the bromination step.
Table 2: General Strategies for Asymmetric Induction
| Strategy | Description | Example Auxiliary/Catalyst |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Evans Oxazolidinones, (R/S)-Pseudoephedrine |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. | Chiral Lewis acids, Chiral Phase-Transfer Catalysts |
| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate influences the stereochemical outcome of a new chiral center being formed. | Starting with an enantiomerically pure form of 2,3-dimethylbutanoic acid. |
Diastereoselective Transformations and Control
When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the ratio of these diastereomers. In the case of this compound, if one starts with an enantiomerically pure sample of 2,3-dimethylbutanoic acid (e.g., (S)-2,3-dimethylbutanoic acid), the subsequent bromination at the C2 position will generate two diastereomers: (2R,3S)- and (2S,3S)-2-bromo-2,3-dimethylbutanoic acid.
The control of this diastereoselectivity depends on the ability of the existing chiral center at C3 to influence the trajectory of the incoming bromine atom. This is known as substrate-controlled diastereoselection. The conformation of the reactive intermediate, likely an enol or enolate of an acid bromide, and the steric hindrance imposed by the methyl and isopropyl groups at C3 would play a crucial role in determining which face is more accessible to the brominating agent.
However, standard bromination methods like the Hell-Volhard-Zelinskii reaction are generally not highly diastereoselective because they proceed through a planar enol intermediate, which can be attacked from either face with similar probability. Achieving high diastereoselectivity would likely require the use of specific chiral reagents or auxiliaries that can enhance the steric or electronic bias for attack from one direction. There is a lack of specific documented methods in the scientific literature for achieving high diastereoselective control in the synthesis of this compound.
Chiral Resolution Techniques for Enantiomer Separation
When a synthesis results in a racemic mixture (an equal mixture of enantiomers), it is often necessary to separate, or resolve, the enantiomers. For a racemic mixture of this compound, several resolution techniques could be employed, although specific protocols for this compound are not readily found.
One of the oldest and most established methods is resolution by diastereomeric salt formation . This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethylamine. This reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base), which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid.
A more modern and often more efficient method is preparative chiral chromatography . This technique uses a stationary phase that is itself chiral. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for this purpose.
Table 3: Common Chiral Resolution Techniques for Carboxylic Acids
| Technique | Principle | Common Resolving Agents / Stationary Phases |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | Chiral amines (e.g., Brucine, Strychnine, (R)-1-Phenylethylamine), Chiral alcohols (for ester derivatives). |
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases. |
| Preparative Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Cyclodextrin-based capillary columns. |
Stereochemical Stability and Epimerization Studies
The stereochemical stability of a chiral compound refers to its ability to resist racemization or epimerization (the inversion of configuration at one of several chiral centers). For this compound, the stereocenter at C2, being an α-carbon to a carbonyl group, is potentially susceptible to epimerization.
Epimerization at the α-carbon of carbonyl compounds typically proceeds through the formation of a planar, achiral enol or enolate intermediate. Under either acidic or basic conditions, the α-proton can be removed to form this intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers. In the context of this compound, this would mean that the (2R,3S)-isomer could interconvert with the (2S,3S)-isomer, and the (2R,3R)-isomer with the (2S,3R)-isomer, until a thermodynamic equilibrium is reached.
The presence of the bromine atom at the α-position can influence the rate of enolization and thus the rate of epimerization. Furthermore, halide ions, such as bromide, have been shown to catalyze the epimerization of α-halo carbonyl compounds. This is a key principle in dynamic kinetic resolution, where one diastereomer is continuously epimerized to the other, allowing for a theoretical yield of 100% of a single desired stereoisomer.
While these general principles are well-established, specific experimental studies on the stereochemical stability and the conditions required for epimerization of this compound are not documented in the reviewed scientific literature.
Table 4: Conditions Potentially Leading to Epimerization at C2
| Condition | Mechanism | Consequence |
| Basic Conditions (e.g., NaOH, Et₃N) | Formation of a planar enolate intermediate. | Interconversion of diastereomers, potentially leading to a thermodynamic mixture. |
| Acidic Conditions (e.g., HBr, H₂SO₄) | Formation of a planar enol intermediate. | Interconversion of diastereomers. |
| Presence of Nucleophilic Halides (e.g., NaBr) | SN2 displacement of the bromide by another bromide ion, leading to inversion of configuration. | Racemization at the C2 center. |
| Elevated Temperatures | Can provide the activation energy needed for enolization or other isomerization pathways. | Potential for slow epimerization or decomposition. |
Derivatization and Structural Modifications of 2 Bromo 2,3 Dimethylbutanoic Acid
Synthesis of Esters and Amides for Research Purposes
The carboxylic acid moiety of 2-bromo-2,3-dimethylbutanoic acid is a prime site for derivatization, particularly for the formation of esters and amides. These derivatives are often synthesized to modify the compound's physical and chemical properties or as intermediates for more complex molecular architectures.
Standard esterification procedures can be applied to this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, the reaction with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-bromo-2,3-dimethylbutanoate. To drive the reaction towards the product, the water formed during the reaction is typically removed, for example, by azeotropic distillation. google.com The general scheme for this reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
Alternatively, to avoid the harsh conditions of strong acid catalysis which might promote side reactions, the synthesis can proceed through the more reactive acyl halide. The carboxylic acid can be converted to 2-bromo-2,3-dimethylbutanoyl bromide by reacting with a brominating agent like phosphorus tribromide (PBr₃). The resulting acyl bromide is then highly susceptible to nucleophilic attack by an alcohol to form the corresponding ester.
Similarly, amides of this compound can be synthesized. A common laboratory method involves the conversion of the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of an amine (primary or secondary). This two-step process is generally efficient and yields the desired amide. Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct formation of an amide bond between the carboxylic acid and an amine under milder conditions. These methods are particularly useful in the synthesis of peptide-like structures where preserving stereochemistry is crucial.
| Derivative Type | General Method | Reactants | Key Conditions |
| Ester | Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Strong acid catalyst (e.g., H₂SO₄), Heat, Removal of water |
| Ester | Via Acyl Halide | This compound, PBr₃ or SOCl₂, Alcohol | Two-step process; mild conditions for the second step |
| Amide | Via Acyl Halide | This compound, SOCl₂, Amine | Two-step process; often requires a base to neutralize HCl |
| Amide | Coupling Agent | This compound, Amine, Coupling Agent (e.g., DCC, EDC) | Mild conditions; suitable for sensitive substrates |
Formation of Other Functionalized Derivatives
The bromine atom at the α-position of this compound is a key functional handle for a variety of nucleophilic substitution reactions. This allows for the introduction of other functional groups, leading to a diverse array of derivatives. The reactivity of the α-bromo group is enhanced by the adjacent carbonyl group, which stabilizes the transition state of SN2 reactions. libretexts.org
One common transformation is the conversion to an α-hydroxy acid. This can be achieved by reacting this compound with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. The reaction proceeds via an SN2 mechanism where the hydroxide ion displaces the bromide ion.
Another important derivatization is the synthesis of α-amino acids. The reaction of α-bromo acids with an excess of ammonia (B1221849) can lead to the formation of the corresponding α-amino acid through nucleophilic substitution. libretexts.org This provides a pathway to novel, sterically hindered amino acids which are of interest in peptide and medicinal chemistry.
Furthermore, the bromide can be displaced by other nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide can yield a nitrile derivative, which can be further hydrolyzed to a dicarboxylic acid. Reaction with sodium azide (B81097) produces an α-azido acid, a precursor that can be reduced to the corresponding α-amino acid or used in click chemistry reactions.
| Functionalized Derivative | Reaction Type | Key Reagents | Resulting Functional Group |
| α-Hydroxy acid | Nucleophilic Substitution | Aqueous base (e.g., NaOH), then acid | -OH |
| α-Amino acid | Nucleophilic Substitution | Excess Ammonia (NH₃) | -NH₂ |
| α-Cyano acid | Nucleophilic Substitution | Sodium Cyanide (NaCN) | -CN |
| α-Azido acid | Nucleophilic Substitution | Sodium Azide (NaN₃) | -N₃ |
A patent describes the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, which involves the bromination of 2-methyl-2-phenylpropanoic acid. google.compatsnap.comgoogle.com While the starting material is different, this illustrates the introduction of a bromo-substituent onto a structurally related scaffold.
Design and Synthesis of Structurally Related Analogues
The design and synthesis of analogues of this compound are driven by the desire to understand how structural modifications impact the compound's properties and reactivity. This often involves altering the substitution pattern around the core butanoic acid chain.
One approach to creating analogues is to modify the alkyl substituents. For example, replacing the methyl groups with larger alkyl groups would increase the steric hindrance around the reactive centers. Conversely, using smaller alkyl groups would decrease steric bulk. The synthesis of such analogues would typically start from the corresponding substituted butanoic acid, followed by α-bromination.
Another strategy involves introducing different functional groups onto the alkyl backbone. For instance, the synthesis of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid involves the stereoselective bromination of 2-hydroxy-2-methylpropanoic acid derivatives. This introduces a hydroxyl group, adding another reactive site to the molecule.
The synthesis of sterically hindered non-proteinogenic α-amino acid precursors has been achieved through the diastereoselective allylation of α-iminoesters. nih.gov While not a direct analogue, this research highlights methods for creating complex and sterically demanding structures related to α-substituted carboxylic acids. Similarly, research into the synthesis of sterically hindered α-hydroxycarbonyls via radical-radical coupling demonstrates advanced synthetic strategies that could be adapted to produce analogues of this compound with diverse and complex substitution patterns. organic-chemistry.org
The synthesis of 2-bromo-2-methylpropionic acid, a less substituted analogue, can be achieved from isobutyric acid. chemicalbook.com This provides a reference for the synthesis of simpler, related α-bromo acids.
Investigation of Structure-Reactivity Relationships in Derivatives
The relationship between the structure of this compound and its derivatives and their chemical reactivity is a key area of investigation. The steric and electronic effects of the substituents play a significant role in determining the outcome of chemical reactions.
The α-bromo group in α-bromo carboxylic acids makes them valuable synthetic intermediates due to the high reactivity of the halogen towards SN2 reactions. libretexts.org The adjacent carbonyl group's electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This leads to faster SN2 reaction rates compared to corresponding primary aliphatic halides. libretexts.org
However, the steric hindrance provided by the two methyl groups at the α and β positions in this compound can influence the reaction pathway. In elimination reactions, for example, the bulky substituents can hinder the approach of a base to an internal β-hydrogen, potentially favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). Studies on the related compound, 2-bromo-2,3-dimethylbutane (B3344068), have shown that the choice of base (e.g., a small base like methoxide (B1231860) versus a bulky base like tert-butoxide) can significantly alter the product ratio in E2 elimination reactions.
The stereochemistry of the α-carbon also plays a role in the reactivity of these compounds. Reactions that proceed via an enol or enolate intermediate, such as the Hell-Volhard-Zelinsky reaction for α-bromination, can lead to racemization at the α-carbon if it is a stereocenter.
The investigation of these structure-reactivity relationships is crucial for predicting the behavior of this compound and its derivatives in various chemical transformations and for designing new molecules with specific desired properties.
Advanced Spectroscopic and Structural Characterization in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Bromo-2,3-dimethylbutanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals would be expected to correspond to the different types of protons in the molecule. The isopropyl group would likely show a doublet for the two methyl groups and a septet for the single methine proton due to spin-spin coupling. The tertiary methyl group adjacent to the bromine atom would appear as a singlet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be anticipated for each of the six carbon atoms in this compound: the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the bromine, the tertiary carbon of the isopropyl group, the carbon of the tertiary methyl group, and the two equivalent carbons of the isopropyl methyl groups. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed at a significant downfield shift.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₆H₁₁BrO₂), the molecular weight is approximately 195.05 g/mol . biosynth.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), separated by two mass units. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info
Electron ionization (EI) would likely cause the parent molecular ion to be unstable. The fragmentation pattern would be expected to show characteristic losses. For example, the loss of a bromine radical would lead to a significant peak. Another common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH). The fragmentation of related bromoalkanes often results in the formation of stable carbocations. docbrown.info
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.00153 | 135.8 |
| [M+Na]⁺ | 216.98347 | 146.2 |
| [M-H]⁻ | 192.98697 | 137.8 |
| [M+NH₄]⁺ | 212.02807 | 158.1 |
| [M+K]⁺ | 232.95741 | 136.6 |
Data sourced from predicted values. uni.lu
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Separation
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis and purification of carboxylic acids. For a compound like this compound, a reverse-phase HPLC method would typically be employed. The separation of similar halogenated acids has been achieved using mixed-mode columns that incorporate both reverse-phase and ion-exchange properties. sielc.com A mobile phase consisting of an acetonitrile (B52724) and water mixture with an acid modifier, such as phosphoric acid or formic acid for MS compatibility, would likely be effective. sielc.com Detection is commonly achieved using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation, derivatization to more volatile esters (e.g., methyl or ethyl esters) is a common strategy. nist.gov The GC would separate the derivatized compound from other volatile components of a mixture before it enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. The retention index of the compound is a key parameter in GC analysis. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. If this compound can be crystallized, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.
Computational and Theoretical Studies on 2 Bromo 2,3 Dimethylbutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. nist.govrsdjournal.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its stability, geometry, and reactivity. For 2-Bromo-2,3-dimethylbutanoic acid, these calculations can elucidate the influence of the bromine atom and the bulky tert-butyl-like group on the carboxylic acid moiety. They provide a quantitative framework for understanding charge distribution, orbital energies, and the molecule's propensity to engage in chemical reactions. nist.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. rsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. nist.gov A typical DFT study on this compound would begin with geometry optimization to find the lowest energy structure. From this, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations can reveal sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's chemical behavior.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.1 D | Measure of the net molecular polarity arising from charge distribution. |
Chemical reactions can be visualized as movement across a multi-dimensional potential energy surface (PES), or energy landscape. arxiv.org Computational methods are employed to map this landscape, identifying energy minima that correspond to stable reactants and products, and first-order saddle points that represent transition states. researchgate.net The energy difference between a reactant and a transition state is the activation energy, a key determinant of the reaction rate.
For this compound, this analysis could be applied to model reactions such as the nucleophilic substitution of the bromine atom. By calculating the energies of the reactants (e.g., the acid and a nucleophile), the transition state, and the products, a complete energy profile for the reaction can be constructed. This profile reveals whether a reaction is energetically favorable and provides the theoretical activation barrier that must be overcome.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Acid + Nu⁻) | 0.0 | Starting materials at their minimum energy geometry. |
| Transition State ([Nu---C---Br]‡) | +22.5 | The highest energy point along the reaction coordinate; determines the activation energy. |
| Products | -15.0 | Final products at their minimum energy geometry. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that shows how the molecule's position and conformation evolve over time. bohrium.com This is particularly important for flexible molecules like this compound, which possesses several rotatable single bonds.
MD simulations can explore the vast conformational space available to the molecule, identifying the most stable and populated conformers at a given temperature. chemrxiv.org A key area of interest is the rotation around the C-O bond of the carboxylic acid group, which leads to different syn and anti conformations. By computing the potential of mean force (PMF) along a specific dihedral angle, the free energy landscape of this rotation can be mapped, revealing the relative stabilities of different conformers and the energy barriers between them. nih.gov
| Conformer | O=C-O-H Dihedral Angle | Relative Free Energy (kcal/mol) | Equilibrium Population (298 K) |
|---|---|---|---|
| Syn | ~0° | 0.0 | ~98% |
| Anti | ~180° | +2.5 | ~2% |
Prediction of Spectroscopic Properties from First Principles
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules from first principles. nih.gov After obtaining an optimized molecular geometry, further calculations can determine properties that are directly comparable to experimental spectra. For instance, the calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to absorptions in UV-visible spectroscopy.
For this compound, these theoretical spectra would be invaluable for several reasons. They can aid in the interpretation of complex experimental spectra by assigning specific peaks to particular vibrational modes or electronic transitions. Furthermore, in the absence of an authentic experimental sample, a predicted spectrum can serve as a reference for identifying the compound if it is synthesized in the future.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3450 | 3500-2500 (broad) |
| C-H stretch (Alkyl) | 2980 | 3000-2850 |
| C=O stretch (Carbonyl) | 1735 | 1760-1700 |
| C-Br stretch | 610 | 650-550 |
Modeling of Reaction Pathways and Selectivity
Beyond analyzing a single reaction, computational modeling can compare multiple competing reaction pathways to predict selectivity. arxiv.org this compound, as an α-bromo acid, can potentially undergo several reactions, most notably nucleophilic substitution (S_N2) at the α-carbon or base-induced elimination (E2) to form an alkene. The steric hindrance from the adjacent methyl groups is expected to play a significant role in the competition between these pathways.
By computationally modeling the transition states for both the S_N2 and E2 reactions, their respective activation energies can be calculated. The pathway with the lower activation energy will be kinetically favored, allowing for a prediction of the major product under specific reaction conditions. This predictive power is a key advantage of computational chemistry, enabling the rational design of reaction conditions to favor a desired outcome.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| S_N2 | Nucleophilic attack at the α-carbon. | 24.1 | Minor product due to higher activation energy. |
| E2 | Base-induced elimination of HBr. | 21.7 | Major product due to lower activation energy (kinetically favored). |
Computational Approaches to Stereochemical Outcomes
Stereochemistry is a critical aspect of organic chemistry, and computational methods provide deep insights into the 3D outcomes of reactions. numberanalytics.com The α-carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. Any reaction at this center must be analyzed for its stereochemical consequences. lumenlearning.com
Computational modeling can explicitly track the three-dimensional arrangement of atoms throughout a reaction. For an S_N2 reaction, modeling the transition state would clearly show the backside attack of the nucleophile, leading to an inversion of the stereocenter's configuration (a Walden inversion). lumenlearning.com If an S_N1 mechanism were possible, calculations would show the formation of a planar carbocation intermediate, which would lead to a racemic mixture of products. By comparing the energies of transition states that lead to different stereoisomers, computational chemistry can predict and explain the stereoselectivity of a reaction, a task that is fundamental to modern asymmetric synthesis. researchgate.netadvancedsciencenews.com
| Transition State | Leads to Product | Relative Energy (kcal/mol) | Implication |
|---|---|---|---|
| TS-A (Re-face attack) | (R,R)-diastereomer | 0.0 | Lower energy TS, kinetically favored path. |
| TS-B (Si-face attack) | (S,R)-diastereomer | +1.8 | Higher energy TS, disfavored path. |
Applications of 2 Bromo 2,3 Dimethylbutanoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis
In the realm of organic synthesis, particularly for pharmaceutical and natural product development, the use of chiral building blocks is of paramount importance. nih.gov Chiral building blocks are molecules that possess a defined three-dimensional arrangement of atoms and serve as starting materials or key intermediates for the synthesis of more complex, enantiomerically pure compounds. nih.gov The biological activity of many drugs is highly dependent on their stereochemistry, meaning that only one of a pair of enantiomers will effectively interact with its biological target. nih.gov
2-Bromo-2,3-dimethylbutanoic acid, by virtue of its stereocenter at the C2 position, is a quintessential example of a chiral building block. While it can exist as a racemic mixture (an equal mix of both enantiomers), its individual (R) and (S) enantiomers are valuable for stereoselective synthesis. The presence of both a carboxylic acid and a reactive bromine atom allows for sequential and controlled chemical transformations.
The general strategy for using such a building block involves several key steps:
Initial Reaction: The carboxylic acid group can be converted into other functional groups, such as esters or amides.
Stereocontrolled Substitution: The bromine atom at the chiral center can be replaced by a variety of nucleophiles in a stereospecific manner, often through an S_N2 reaction. This allows for the introduction of new functional groups with a high degree of control over the final product's stereochemistry.
Further Elaboration: The newly introduced functional group and the modified carboxylic acid moiety can then be further manipulated to build up the target molecule's carbon skeleton.
This step-wise approach, starting with a defined chiral center, is a powerful strategy for the asymmetric synthesis of complex molecules, ensuring that the final product has the desired biological activity.
Intermediate in the Synthesis of Specialty Chemicals
Alpha-bromo carboxylic acids are highly valuable intermediates in the synthesis of a wide range of specialty chemicals, primarily due to the reactivity of the alpha-bromine atom. libretexts.org The Hell-Volhard-Zelinskii reaction is a standard method for the synthesis of these compounds, involving the reaction of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgchemistrysteps.com
Once formed, this compound can serve as a precursor to several classes of specialty chemicals. The carbon-bromine bond at the alpha position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. libretexts.org
Key Synthetic Transformations:
| Starting Material | Reagents | Product Class | Significance |
| This compound | Aqueous base, followed by acidic workup | α-Hydroxy-2,3-dimethylbutanoic acid | α-Hydroxy acids are found in various natural products and are used in the cosmetic and polymer industries. libretexts.org |
| This compound | Excess ammonia (B1221849) (NH₃) | α-Amino-2,3-dimethylbutanoic acid | This provides a direct route to non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals and peptidomimetics. libretexts.orgkhanacademy.org |
The enhanced reactivity of the α-bromo group is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state of S_{N}2 reactions. libretexts.org This makes α-bromo carboxylic acids like this compound more reactive than their corresponding alkyl bromide counterparts, solidifying their role as pivotal intermediates in chemical manufacturing.
Development of Chiral Materials and Polymers
The development of advanced materials with tailored properties is a significant area of modern research. Chiral materials and polymers, in particular, have gained attention for their unique optical, electronic, and catalytic properties. These materials can be created by incorporating chiral monomer units into a polymer backbone.
While specific examples of polymers derived from this compound are not extensively documented in publicly available literature, its structure makes it a candidate for such applications. The general approach would involve:
Polymerization: The carboxylic acid functionality could be used in condensation polymerization reactions to form polyesters or polyamides.
Chirality Transfer: By using an enantiomerically pure form of this compound as the monomer, the chirality is incorporated into the entire polymer chain. This can lead to the formation of helical polymer structures.
Post-Polymerization Modification: The bromine atoms along the polymer backbone could serve as reactive handles for further functionalization, allowing for the tuning of the material's properties.
The development of such chiral polymers could lead to applications in areas like chiral chromatography (as a stationary phase for separating enantiomers), enantioselective catalysis, and advanced optical materials. For instance, some meso compounds, which contain chiral centers, have been utilized in the production of renewable polyesters. ump.edu.pl
Utilization in the Study of Chiral Recognition Mechanisms
Chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule, is a fundamental concept in chemistry and biology. mdpi.com Understanding the mechanisms behind this phenomenon is crucial for drug development, enantioselective catalysis, and separation science. rsc.org
Chiral molecules like this compound can be employed as probes to study these recognition events. The interactions are often governed by a combination of non-covalent forces, including hydrogen bonding, steric hindrance, and electrostatic interactions. rsc.orgnih.gov
The presence of a bromine atom introduces an additional, and significant, type of interaction known as halogen bonding. ump.edu.pl A halogen bond is a non-covalent interaction where the bromine atom acts as an electrophilic region (a "sigma-hole") and interacts with a nucleophilic site on another molecule. ump.edu.pl By studying how the enantiomers of this compound bind to a chiral receptor or a chiral solvating agent, researchers can dissect the energetic contributions of these different forces. nih.gov For example, NMR spectroscopy can be used to observe the differences in chemical shifts when a chiral amine is mixed with a chiral carboxylic acid, providing insight into the structure of the diastereomeric complexes formed. nih.gov
Factors in Chiral Recognition Studied with Probes like this compound:
| Interaction Type | Description |
| Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. |
| Steric Repulsion | The bulky dimethylbutanoic structure creates steric hindrance that can favor one enantiomeric pairing over another. |
| Halogen Bonding | The bromine atom can form specific, directional interactions that contribute to the overall binding affinity and selectivity. ump.edu.plresearchgate.net |
| Dipolar Interactions | The polar C-Br and C=O bonds contribute to the molecule's overall dipole moment, influencing electrostatic interactions. |
By systematically modifying the structure of the chiral probe, scientists can gain a deeper understanding of the subtle yet powerful forces that govern molecular and chiral recognition. rsc.org
Applications in Investigating Metabolic Pathways (as a chemical tool)
The parent compound, 2,3-dimethylbutanoic acid, is of interest in biochemical research, particularly in the study of metabolic disorders. researchgate.net For example, abnormal levels of metabolites related to branched-chain amino acid metabolism can be indicative of conditions such as organic acidurias. researchgate.net
This compound can serve as a valuable chemical tool to investigate these metabolic pathways. The introduction of a bromine atom creates a molecular analog that can be used to probe the active sites of enzymes involved in these pathways. The bromine atom is a significant structural modification; it is larger and more electronegative than a hydrogen atom, and as previously mentioned, it is capable of forming halogen bonds. ump.edu.pl
Researchers can use this brominated analog to:
Inhibit Enzymes: The analog might bind to an enzyme's active site, either reversibly or irreversibly, blocking the natural substrate from binding. This can help to identify the function of that particular enzyme in a metabolic cascade.
Map Active Sites: The bromine atom can act as a "heavy atom" label. If the analog binds to an enzyme and the complex can be crystallized, the position of the bromine atom can be determined through X-ray crystallography, helping to map the shape and chemical environment of the enzyme's active site.
Modulate Biological Activity: The altered electronic and steric properties of the brominated compound can change how it interacts with biological receptors, potentially leading to different downstream effects compared to the natural compound. ump.edu.pl
By observing the biological effects of introducing this compound into a biological system, scientists can gain insights into the mechanisms of metabolic pathways and the nature of enzyme-substrate interactions.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Methodologies
The traditional method for synthesizing α-bromo carboxylic acids, including 2-Bromo-2,3-dimethylbutanoic acid, is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orgchemistrysteps.combyjus.com This method, while effective, relies on harsh reagents such as phosphorus tribromide (PBr₃) and elemental bromine, which pose significant environmental and safety challenges. alfa-chemistry.com The reaction conditions are often severe, requiring high temperatures and extended reaction times. byjus.comalfa-chemistry.com
Future research is intensely focused on developing greener, more sustainable alternatives that offer milder conditions, higher atom economy, and reduced hazardous waste. Key emerging areas include:
Photocatalytic Methods: Visible-light photocatalysis represents a major leap forward in sustainable synthesis. mdpi.com These methods can activate carboxylic acids for decarboxylative halogenation under mild conditions. acs.orgrsc.org For instance, iron-catalyzed photocatalysis has been used for the decarboxylative bromination of various carboxylic acids, leveraging inexpensive and non-toxic metal salts. acs.orgrsc.org Such approaches avoid the need for phosphorus-based reagents and can often proceed at room temperature, significantly lowering the energy input. mdpi.com
Alternative Brominating Agents: Research into novel brominating agents that are less hazardous than elemental bromine is ongoing. Reagents like N-bromosuccinimide (NCS) are already used for α-halogenation of acid chlorides, and adapting these for direct use with carboxylic acids under catalytic conditions is a promising direction. chemistrysteps.com
| Method | Key Reagents | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Hell-Volhard-Zelinskii (HVZ) Reaction | PBr₃, Br₂ | High Temperature (>373 K) alfa-chemistry.com | Well-established, broad substrate scope | Harsh reagents, hazardous byproducts, high energy use |
| Photocatalysis | Photocatalyst (e.g., Ir, Fe complexes), Bromide Source (e.g., KBr, NaBrO₃) mdpi.comacs.org | Visible Light, Room Temperature | Mild conditions, high selectivity, energy efficient | Catalyst cost and recovery, scalability |
| In-Situ Oxidative Bromination | Metal Bromide, H₂O₂ | Acidic pH, Moderate Temperature | Safer reagents, reduced waste | Reaction optimization for broad applicability |
Exploration of Novel Catalytic Transformations
This compound is a valuable synthetic intermediate primarily due to the reactivity of the α-bromo group, which is susceptible to nucleophilic substitution (SN2) reactions. libretexts.org This allows for its conversion into a variety of other useful compounds, such as α-hydroxy acids and α-amino acids. libretexts.org
The future of this compound lies in expanding its synthetic utility through novel catalytic transformations:
Asymmetric Catalysis: The HVZ reaction produces a racemic mixture, meaning it creates an equal amount of both stereoisomers of this compound. libretexts.org A major research goal is the development of chiral catalysts that can either produce a single enantiomer during the bromination step or selectively transform one enantiomer in a subsequent reaction. Chiral iron(II) complexes, for example, have been used in related enantioselective transformations. organic-chemistry.org
Cross-Coupling Reactions: While the α-bromo group is typically used in substitution reactions, there is potential for its use in modern cross-coupling reactions. Developing catalytic systems (e.g., based on nickel or palladium) that can facilitate C-C bond formation at this sterically hindered tertiary carbon would dramatically increase the compound's value as a building block for complex molecules.
Radical-Based Transformations: The C-Br bond can be homolytically cleaved to generate a carbon-centered radical. Visible light photocatalysis is an excellent tool for this, using bromine radicals to initiate hydrogen atom transfer (HAT) reactions. rsc.org Exploring these radical pathways could lead to new methods for functionalizing the molecule in ways not possible through traditional two-electron chemistry.
| Transformation Type | Potential Reagents/Catalysts | Product Class | Research Goal |
|---|---|---|---|
| Asymmetric Nucleophilic Substitution | Nucleophile (e.g., H₂O, NH₃), Chiral Phase-Transfer Catalyst | Enantiopure α-hydroxy or α-amino acids | Control of stereochemistry |
| C-C Cross-Coupling | Organometallic Reagent (e.g., boronic acid, organozinc), Ni or Pd Catalyst | Quaternary α-aryl/alkyl carboxylic acids | Formation of complex carbon skeletons |
| Photocatalytic Radical Addition | Alkene, Photocatalyst (e.g., Ru, Ir complexes) | γ-functionalized carboxylic acids | Novel C-C bond formation via radical pathways |
Design of Advanced Materials with Tunable Properties
While not a traditional application, this compound and its derivatives possess functionalities that make them intriguing candidates for the design of advanced polymers and materials.
Polymer Initiators: The ester form of this compound is an ideal initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures (e.g., block copolymers, star polymers), and low dispersity. The sterically bulky dimethylbutyl group from the initiator would be incorporated at the polymer chain end, potentially influencing the material's bulk properties such as thermal stability and solubility.
Functional Monomers: The carboxylic acid group can be used to incorporate the molecule into polyester (B1180765) or polyamide backbones through condensation polymerization. mdpi.com This would introduce both the bromine atom and the bulky side group as pendant functionalities along the polymer chain. The bromine could then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Surface Modification: The carboxylic acid can anchor the molecule to surfaces of metal oxides or other materials, while the reactive C-Br bond provides a site for further chemical reactions, enabling the tailored functionalization of surfaces.
Integration with Flow Chemistry and Automated Synthesis
The shift from batch processing to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. rsc.org
Enhanced Safety with Flow Chemistry: Halogenation reactions, including the HVZ reaction, are often highly exothermic and involve toxic, corrosive reagents like Br₂. rsc.orgresearchgate.net Continuous flow reactors offer superior heat and mass transfer, minimizing the risk of thermal runaways and improving reaction control. researchgate.net The ability to handle hazardous reagents in a closed, contained system significantly enhances process safety. rsc.orgacs.org
Process Intensification: Flow chemistry allows for rapid reaction optimization by quickly varying parameters like temperature, residence time, and reagent stoichiometry. acs.org Telescoped reactions, where the output of one reactor flows directly into the next for a subsequent transformation without intermediate isolation, can drastically shorten synthesis times and reduce waste. acs.orgnih.gov A flow process could integrate the α-bromination of a carboxylic acid with a subsequent esterification or amidation step. libretexts.orgyoutube.com
Automated Synthesis Platforms: The future of chemical synthesis lies in automation. acm.orgnih.gov Integrating the synthesis of key building blocks like this compound into automated platforms, which combine flow chemistry modules with robotic handling and real-time analysis, would accelerate the discovery of new molecules for pharmaceuticals and materials science. nih.gov These systems can perform multistep syntheses and reaction optimizations with minimal human intervention. nih.govacm.org
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions; large volumes of hazardous materials. | Excellent heat dissipation; small reactor volumes; contained system enhances safety. researchgate.net |
| Control | Difficult to maintain uniform temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. acs.org |
| Scalability | Scaling up can be non-linear and require complete process redesign. | Scalable by running the system for longer periods ("scaling out") or using larger reactors. |
| Automation | Difficult to fully automate multistep sequences with workups. | Easily integrated with in-line purification and automated control systems for "walk-away" operation. nih.gov |
Fundamental Studies on Reactivity and Selectivity in Complex Environments
Despite its seemingly simple structure, the reactivity of this compound is governed by a complex interplay of electronic and steric factors that warrants fundamental investigation.
Steric Hindrance Effects: The molecule features a bromine atom on a tertiary carbon, which is further crowded by an adjacent isopropyl group. This significant steric bulk dramatically hinders the backside attack required for a classic SN2 reaction. byjus.compw.live Fundamental studies are needed to quantify this effect and to explore reaction conditions that might still favor substitution. It is known that for sterically hindered substrates like 2-bromo-2,3-dimethylbutane (B3344068), elimination reactions can become highly competitive or even dominant. msu.edu
SN2 vs. E2 Selectivity: A key research question is how to control the competition between nucleophilic substitution (to create new functional groups at the α-position) and elimination (to form an α,β-unsaturated carboxylic acid). This selectivity is influenced by the nature of the nucleophile/base, solvent, and temperature. Detailed kinetic and mechanistic studies are required to map this reactivity landscape.
Computational Modeling: Modern computational chemistry provides powerful tools for understanding reactivity. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to model the transition states for both SN2 and E2 pathways, predict activation energies, and rationalize experimental observations. mdpi.comnih.gov Such studies can elucidate the role of the carboxylic acid group in stabilizing or destabilizing potential intermediates and transition states, guiding the rational design of selective transformations.
Stereoelectronic Effects: The presence of the carbonyl group adjacent to the reactive center is known to stabilize the transition state of SN2 reactions, increasing their rate compared to simple alkyl halides. libretexts.org However, the stereoelectronic requirements for this stabilization in a highly congested tertiary system like this compound are not fully understood. Probing these effects is crucial for developing new, highly selective reactions.
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₆H₁₁BrO₂ | Primary subject of the article |
| Phosphorus tribromide | PBr₃ | Reagent in HVZ reaction |
| Bromine | Br₂ | Reagent in HVZ reaction |
| Hydrogen peroxide | H₂O₂ | Oxidant in sustainable synthesis |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Alternative brominating agent |
| α-Hydroxy acid | R-CH(OH)-COOH | Product of nucleophilic substitution |
| α-Amino acid | R-CH(NH₂)-COOH | Product of nucleophilic substitution |
| 2-bromo-2,3-dimethylbutane | C₆H₁₃Br | Analog for studying steric hindrance |
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-2,3-dimethylbutanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination of a 2,3-dimethylbutanoic acid precursor. A plausible method is the Hell–Volhard–Zelinskii reaction, where the carboxylic acid undergoes α-bromination using bromine (Br₂) or phosphorus tribromide (PBr₃) in the presence of a catalytic amount of red phosphorus. Reaction conditions (temperature, stoichiometry, and solvent polarity) must be carefully controlled to minimize side reactions, such as over-bromination or esterification. Post-reaction purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying the bromine-substituted carbon (δ ~70 ppm in ¹³C NMR) and the methyl groups (δ ~1.2–1.5 ppm in ¹H NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 195.056 (C₆H₁₁BrO₂⁺) .
- X-ray Crystallography : For solid-state confirmation, single-crystal X-ray analysis resolves steric effects from the 2,3-dimethyl groups .
Q. How can researchers ensure purity and stability during storage?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. The compound should be stored in amber vials at 0–4°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Stability studies recommend periodic purity checks using TLC (silica gel, Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. What role does this compound play in photoredox catalysis, and how can its bromine atom participate in radical reactions?
The bromine atom serves as a leaving group in photoredox-mediated reactions. Under visible light irradiation with Ru(bpy)₃²⁺ (λ = 450 nm), the C–Br bond undergoes single-electron transfer (SET), generating a carbon-centered radical. This intermediate can participate in cross-coupling reactions (e.g., Giese addition) or reductive dehalogenation to form 2,3-dimethylbutanoic acid derivatives. Kinetic studies suggest steric hindrance from the dimethyl groups slows radical recombination, favoring intermolecular reactions .
Q. How do steric and electronic effects of the 2,3-dimethyl groups influence reactivity in nucleophilic substitution (SN2) versus elimination (E2) pathways?
The bulky 2,3-dimethyl groups create a sterically congested environment, disfavoring the SN2 mechanism (backside attack). Instead, elimination (E2) dominates under basic conditions (e.g., KOH/ethanol), yielding α,β-unsaturated carboxylic acids. Computational DFT studies (B3LYP/6-31G*) show the transition state for E2 has lower energy (~15 kcal/mol) compared to SN2 .
Q. Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
While the compound lacks defined stereocenters (as per IUPAC data), asymmetric synthesis of related brominated acids employs chiral phase-transfer catalysts (e.g., quaternary ammonium salts) or enzymatic resolution using lipases. For example, Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
